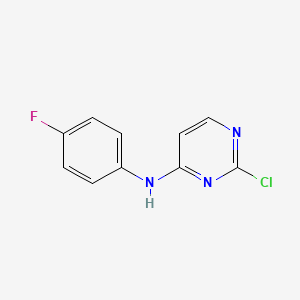

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMUOHUGUQBGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624606 | |

| Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260046-12-6 | |

| Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine typically involves the Suzuki coupling reaction. This reaction is performed in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like triphenylphosphine. The starting materials include 2,4-dichloropyrimidine and 4-fluorophenylboronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, which may have enhanced biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine, including 2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine, can inhibit specific kinases involved in tumor growth. For example, a study demonstrated that certain pyrimidine derivatives exhibited antiproliferative effects on multiple cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance therapeutic efficacy .

Kinase Inhibitors

The compound serves as a building block for synthesizing kinase inhibitors. Its ability to interact with the active sites of kinases allows it to modulate critical signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in developing targeted therapies for cancers characterized by aberrant kinase activity .

Agrochemical Applications

Pesticides and Herbicides

Research has explored the use of this compound as a potential pesticide or herbicide. The compound’s ability to inhibit specific enzymes in pests makes it a candidate for developing new agrochemicals that can address issues such as pesticide resistance. Studies have shown that certain pyrimidine derivatives demonstrate significant acaricidal and fungicidal activities, indicating their potential utility in agricultural applications .

Materials Science

Organic Semiconductors

In materials science, this compound is being investigated for its role in developing organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of pyrimidine derivatives facilitate charge transport and photonic applications, making them suitable for advanced material development .

Table 1: Summary of Applications

| Field | Application | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth via kinase inhibition |

| Kinase Inhibitors | Potential for targeted cancer therapies | |

| Agrochemicals | Pesticides | Inhibits enzymes in pests; addresses resistance |

| Herbicides | Effective against various agricultural pests | |

| Materials Science | Organic Semiconductors | Suitable for LED development |

Case Studies

-

Anticancer Activity Study

A recent study evaluated the antiproliferative effects of various pyrimidine derivatives on cancer cell lines. The findings indicated that modifications to the this compound structure could enhance its potency against specific cancer types, supporting its development as a therapeutic agent . -

Agrochemical Efficacy

In another study focusing on pesticide development, compounds derived from this compound showed promising results in inhibiting pest populations effectively while maintaining low toxicity to beneficial organisms. This highlights the compound's potential role in sustainable agriculture . -

Materials Development

Research into the use of pyrimidine-based compounds in organic electronics revealed that this compound could improve charge mobility in organic semiconductors, paving the way for more efficient electronic devices .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, and supports the inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also enhances the biosynthesis of prostaglandin I2 (PGI2), which has anti-aggregation activity and reduces pulmonary hypertension .

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorophenyl vs. Trifluoromethylphenyl: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing binding to polar enzyme pockets.

- Pyridylmethyl vs. Pyrazolyl: BPN-15477 () features a 4-pyridylmethyl group, which enhances solubility via the pyridine nitrogen’s hydrogen-bonding capability. CPR3/CPR4 () utilize a 5-methylpyrazolyl group, balancing steric bulk and hydrogen-bond donor capacity for PROTAC activity .

Physicochemical Properties

- Sulfur-Containing Derivatives : The 4-(methylthio)phenyl analog () exhibits higher molar mass (251.73 g/mol) and sulfur-mediated metabolic stability, which may influence pharmacokinetics .

- Alkyne-Functionalized Derivatives : The propargyl-substituted compound () enables modular functionalization via click chemistry, a feature absent in the target compound .

Biological Activity

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group and a fluorophenyl moiety, contributing to its interaction with various biological targets.

- Chemical Name: this compound

- CAS Number: 260046-12-6

- Molecular Formula: C10H8ClF N4

- Molecular Weight: 232.65 g/mol

The biological activity of this compound primarily involves the inhibition of specific enzymes that are crucial in various metabolic pathways. Research indicates that this compound may act as an inhibitor of acetyl-coenzyme A carboxylase (ACCase) , a key enzyme in fatty acid metabolism. This inhibition disrupts normal cellular functions, leading to growth retardation in target organisms by affecting fatty acid synthesis pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro studies showed that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and AGS cells. The IC50 values reported were approximately 53.02 µM for gastric adenocarcinoma cells, indicating moderate potency .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities:

- It has shown effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL for certain pathogens, suggesting strong antibacterial properties .

Case Studies and Research Findings

- Cytotoxicity Studies

- Mechanistic Insights

-

Pharmacokinetic Profiles

- Preliminary pharmacokinetic studies have indicated that the compound displays favorable absorption characteristics, with potential for distribution in lipid-rich tissues due to its lipophilic nature. These properties are essential for evaluating its therapeutic potential and safety profile.

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness (IC50/MIC) | Target Organism/Cell Line |

|---|---|---|

| Anticancer | IC50 = 53.02 µM | AGS (gastric adenocarcinoma) |

| Antibacterial | MIC = 16 µg/mL | Various bacterial strains |

| ACCase Inhibition | Effective | Enzymatic pathway involved in fatty acid synthesis |

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and intermolecular interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine core .

How can researchers resolve contradictions in spectral or crystallographic data?

Advanced Research Question

Contradictions may arise from tautomerism, polymorphism, or solvent effects. Strategies include:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) .

- Variable-temperature XRD : Identify thermal-driven conformational changes .

- High-resolution MS : Distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) to confirm molecular composition .

- Dynamic NMR : Detect slow-exchange processes in solution .

How do substituents like the 4-fluorophenyl group influence biological activity?

Advanced Research Question

The 4-fluorophenyl moiety enhances lipophilicity, improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., 4-chlorophenyl derivatives) show increased antimicrobial potency due to stronger hydrophobic interactions with target enzymes . Trifluoromethyl groups in related compounds further improve metabolic stability and binding affinity, suggesting structure-activity relationship (SAR) studies could optimize bioactivity .

How to design experiments probing hydrogen bonding’s role in crystal packing?

Advanced Research Question

- X-ray crystallography : Quantify intermolecular interactions (e.g., C–H⋯O/F bonds) and graph-set analysis to map hydrogen-bond networks .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen-bond density .

- Solvent polarity screening : Assess crystallization solvents (e.g., methanol vs. chloroform) to modulate packing efficiency .

What are the stability considerations for this compound under experimental conditions?

Basic Research Question

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the chloro-pyrimidine group .

- Light sensitivity : Amber glassware minimizes photodegradation of the fluorophenyl moiety .

- pH stability : Avoid strong bases (pH >10) to prevent dechlorination .

What purification challenges arise, and how are they addressed?

Basic Research Question

- Byproduct removal : Column chromatography (silica gel, CHCl₃/EtOAc gradient) separates unreacted 4-fluoroaniline .

- Crystallization optimization : Use mixed solvents (e.g., methanol/water) to enhance crystal yield and purity .

- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., di-substituted pyrimidines) .

How to interpret hydrogen-bonding patterns in crystal structures?

Advanced Research Question

- Dihedral angles : Measure torsion between pyrimidine and fluorophenyl planes (e.g., ~12° in related structures) to assess steric effects .

- Intermolecular interactions : Weak C–H⋯π bonds (3.2–3.5 Å) and N–H⋯N bonds (2.8–3.0 Å) contribute to lattice stability .

- Hirshfeld surface analysis : Visualize contact contributions (e.g., H⋯F interactions in fluorinated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.